molecular formula C12H20OSi B055141 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone CAS No. 120587-87-3

4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone

Cat. No. B055141
M. Wt: 208.37 g/mol
InChI Key: BICWMCJZJPTYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone, also known as MTHP, is a synthetic organic compound that has attracted attention in the field of organic chemistry due to its unique structural features. MTHP has a bicyclic structure with a methylene bridge and a trimethylsilyl group, making it a versatile building block for the synthesis of complex organic molecules.

Mechanism Of Action

The mechanism of action of 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity makes it a useful building block for the synthesis of compounds with biological activity.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone. However, it has been shown to have cytotoxic activity against cancer cell lines, indicating its potential as an anticancer agent.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone as a building block for synthesis include its unique structural features, high reactivity, and versatility. However, its limitations include the difficulty in obtaining it in large quantities and its high cost.

Future Directions

For research on 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone include the development of new synthetic methods for its preparation, the synthesis of new natural products and biologically active compounds using 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone as a building block, and the elucidation of its mechanism of action. Additionally, the potential use of 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone as an anticancer agent could be explored further in preclinical and clinical studies.

Synthesis Methods

The synthesis of 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone involves a series of reactions starting from commercially available starting materials. The key step is the Diels-Alder reaction between 1,3-cyclohexadiene and 1-trimethylsilyl-1,3-butadiene, which yields the bicyclic intermediate. This intermediate is then converted to 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone through a series of functional group transformations.

Scientific Research Applications

4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone has been used as a building block for the synthesis of various natural products and biologically active molecules. It has been used in the synthesis of the anticancer compound (-)-trans-dihydronarciclasine and the anti-inflammatory compound (±)-cubebin. 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone has also been used in the synthesis of the natural product (-)-neostenine, which has antifungal and antibacterial properties.

properties

CAS RN

120587-87-3

Product Name

4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone

Molecular Formula

C12H20OSi

Molecular Weight

208.37 g/mol

IUPAC Name

4-methylidene-5-trimethylsilyl-2,3,3a,5,6,6a-hexahydropentalen-1-one

InChI

InChI=1S/C12H20OSi/c1-8-9-5-6-11(13)10(9)7-12(8)14(2,3)4/h9-10,12H,1,5-7H2,2-4H3

InChI Key

BICWMCJZJPTYSN-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1CC2C(C1=C)CCC2=O

Canonical SMILES

C[Si](C)(C)C1CC2C(C1=C)CCC2=O

synonyms

4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone

Origin of Product

United States

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